FTIR spectroscopy reference data for 2,3,5-Trimethylbenzaldehyde
FTIR spectroscopy reference data for 2,3,5-Trimethylbenzaldehyde
An In-Depth Technical Guide to the FTIR Spectroscopy of 2,3,5-Trimethylbenzaldehyde
This guide provides a comprehensive framework for understanding, acquiring, and interpreting the Fourier-Transform Infrared (FTIR) spectrum of 2,3,5-Trimethylbenzaldehyde (CAS No. 5779-71-5). As a specialized aromatic aldehyde, its unique substitution pattern gives rise to a characteristic infrared spectrum essential for its identification, quality control, and use in research and development. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this molecule's vibrational properties.
Part 1: The Vibrational Landscape of an Aromatic Aldehyde
The FTIR spectrum of a molecule is a direct representation of its molecular vibrations. For 2,3,5-Trimethylbenzaldehyde, the spectrum is a composite of vibrations from its three key structural components: the aldehyde functional group, the substituted aromatic ring, and the methyl groups. Understanding these individual contributions is paramount to a successful interpretation.
The Aldehyde Signature: A Tale of Two Stretches
The aldehyde functional group (-CHO) provides the most distinct and readily identifiable peaks in the spectrum.
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C=O Carbonyl Stretch: The most prominent feature for aldehydes is the strong, sharp absorption band from the C=O bond stretch.[1] For aromatic aldehydes, where the carbonyl group is conjugated with the benzene ring, this peak typically appears at a slightly lower wavenumber compared to aliphatic aldehydes, generally in the range of 1710-1685 cm⁻¹ .[2] This shift is due to the resonance effect, which slightly weakens the C=O double bond character.
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C-H Aldehydic Stretch (Fermi Doublet): A hallmark of the aldehyde group is the C-H stretching vibration of the hydrogen attached to the carbonyl. This often appears as a pair of weak to medium bands, known as a Fermi doublet, between 2880-2800 cm⁻¹ and 2760-2700 cm⁻¹ .[1] The presence of both of these peaks is a strong confirmation of an aldehyde functional group, helping to distinguish it from a ketone.[1][3]
The Aromatic Core: Ring and Substituent Vibrations
The 1,2,3,5-tetrasubstituted benzene ring contributes a series of characteristic absorptions.
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Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring appear as weak to medium bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[2]
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Aromatic C=C In-Ring Stretch: The stretching of the carbon-carbon double bonds within the benzene ring results in a series of medium-to-strong bands in the 1625-1440 cm⁻¹ region.[4] These peaks confirm the presence of an aromatic core.
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C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring strongly influences the C-H "oop" bending vibrations in the fingerprint region (900-675 cm⁻¹ ).[2] For a 1,2,3,5-tetrasubstituted ring, which has two adjacent free hydrogens, a strong absorption is expected in the 880-850 cm⁻¹ range.
The Methyl Substituents: Alkyl C-H Vibrations
The three methyl (-CH₃) groups also produce characteristic signals.
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Asymmetric & Symmetric C-H Stretch: These occur in the range of 3000-2850 cm⁻¹ , often appearing just below the aromatic C-H stretching bands.[2]
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Asymmetric & Symmetric C-H Bending: These vibrations give rise to absorptions in the 1470-1450 cm⁻¹ (asymmetric) and 1370-1350 cm⁻¹ (symmetric, "umbrella" mode) regions.[2]
Part 2: Predicted FTIR Reference Data for 2,3,5-Trimethylbenzaldehyde
Based on the principles outlined above and data from analogous compounds, the following table summarizes the expected key absorption bands for 2,3,5-Trimethylbenzaldehyde. This table serves as a predictive guide for interpreting an experimentally acquired spectrum.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale & Causality |
| 3100 - 3000 | Medium - Weak | Aromatic C-H Stretch | Vibration of C-H bonds on the benzene ring.[2] |
| 2980 - 2850 | Medium | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of C-H bonds in the three methyl groups.[2] |
| 2880 - 2800 | Weak | Aldehyde C-H Stretch (Fermi Doublet) | Characteristic stretching vibration of the aldehyde C-H bond.[1] |
| 2760 - 2700 | Weak | Aldehyde C-H Stretch (Fermi Doublet) | The second peak of the Fermi doublet, a key identifier for aldehydes.[1] |
| 1705 - 1685 | Strong, Sharp | C=O Carbonyl Stretch (Aromatic Aldehyde) | Conjugation with the aromatic ring lowers the frequency from a typical saturated aldehyde.[1] |
| 1610 - 1580 | Medium - Strong | C=C Aromatic Ring Stretch | In-plane stretching of the carbon-carbon bonds within the benzene ring.[4] |
| 1470 - 1450 | Medium | Asymmetric Methyl C-H Bend | Scissoring/bending motion of the methyl group hydrogens.[2] |
| 1390 - 1370 | Medium - Strong | Symmetric Methyl C-H Bend | "Umbrella" bending mode of the methyl groups. |
| 880 - 850 | Strong | Aromatic C-H Out-of-Plane Bend | Characteristic of the two adjacent hydrogens on the 1,2,3,5-tetrasubstituted ring. |
Part 3: A Self-Validating Protocol for Experimental Spectrum Acquisition
This section provides a detailed, field-proven methodology for obtaining a high-quality FTIR spectrum of 2,3,5-Trimethylbenzaldehyde. The protocol is designed around the use of an Attenuated Total Reflectance (ATR) accessory, which is ideal for its ease of use and minimal sample preparation.
Instrumentation & Materials
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Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer capable of a spectral range of 4000 - 400 cm⁻¹ with a resolution of at least 4 cm⁻¹.
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Accessory: An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal.
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Sample: 2,3,5-Trimethylbenzaldehyde (Solid or liquid).
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Reagents: Isopropanol or ethanol for cleaning the ATR crystal.
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Supplies: Non-abrasive laboratory wipes, plastic pipettes or spatula.
Experimental Workflow Diagram
Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.
Step-by-Step Protocol
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System Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric water and CO₂ interference.
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ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. Moisten a non-abrasive wipe with isopropanol or ethanol and gently wipe the crystal surface. Allow the solvent to fully evaporate.
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Background Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This measurement of the ambient environment (air, crystal) is crucial as it will be subtracted from the sample spectrum.[5] Typical parameters are 16-32 scans at a resolution of 4 cm⁻¹.[6]
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Sample Application: Place a small amount of 2,3,5-Trimethylbenzaldehyde onto the center of the ATR crystal. If it is a solid, use a spatula to apply a small mound and lower the pressure clamp to ensure firm, even contact between the sample and the crystal. If it is a liquid, a single drop is sufficient. The key is to completely cover the crystal surface.
-
Sample Spectrum Acquisition: Using the same acquisition parameters as the background scan, collect the sample spectrum. The instrument software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance or transmittance spectrum.
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Data Processing: The resulting spectrum should be baseline-corrected if necessary. Label the significant peaks with their wavenumbers for analysis.
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Post-Analysis Cleanup: Carefully remove the sample from the ATR crystal. Clean the crystal thoroughly with a solvent-moistened wipe as described in step 2 to prepare the instrument for the next user.
Part 4: Spectral Interpretation and Validation Logic
Once the spectrum is acquired, a systematic interpretation is required to validate the identity of the compound. This process involves comparing the experimental data against the predicted values and known chemical principles.
Interpretation and Validation Workflow
Caption: A logical workflow for the systematic interpretation of the FTIR spectrum.
Interpretation Steps
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Confirm the Aldehyde: First, locate the strongest band in the carbonyl region. Its presence around 1700 cm⁻¹ strongly suggests a conjugated aldehyde or ketone.[1] Then, search for the characteristic Fermi doublet peaks near 2820 cm⁻¹ and 2720 cm⁻¹ . The presence of all three of these signals provides very high confidence in the aldehyde assignment.
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Confirm the Aromatic & Alkyl Systems: Look for the C-H stretching vibrations. A cluster of peaks just below 3000 cm⁻¹ confirms the methyl groups, while weaker peaks just above 3000 cm⁻¹ confirm the aromatic C-H bonds.[2] The presence of C=C ring stretches between 1625-1440 cm⁻¹ further validates the aromatic core.[4]
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Validate the Substitution Pattern: Examine the fingerprint region below 1000 cm⁻¹. The most critical peak for confirming the 2,3,5-trimethyl substitution pattern is the strong C-H out-of-plane bending band expected around 880-850 cm⁻¹ . The presence of a strong band here, corresponding to the two adjacent hydrogens on the ring, is a key piece of structural evidence.
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Final Assessment: If the experimental spectrum contains all the key features outlined in the predicted data table (Part 2) and follows the logic of the interpretation workflow, the identity of the material as 2,3,5-Trimethylbenzaldehyde can be established with a high degree of certainty.
References
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Doc Brown's Chemistry. (2026, March 1). Infrared spectrum of benzaldehyde. Retrieved from [Link]
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Wiley Science Solutions. (n.d.). 2,4,5-Trimethylbenzaldehyde. SpectraBase. Retrieved from [Link]
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LibreTexts Chemistry. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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NextSDS. (n.d.). 2,3,5-TRIMETHOXYBENZALDEHYDE — Chemical Substance Information. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2,3,6-Trimethylbenzaldehyde (CAS 34341-29-2). Retrieved from [Link]
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ResearchGate. (2018, March 20). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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ResearchGate. (n.d.). Peak assignment in the FTIR spectrum of benzaldehyde. Retrieved from [Link]
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Study.com. (n.d.). Draw the IR spectrum for Benzaldehyde and briefly give the rationale. Retrieved from [Link]
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University of Technology Sydney. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
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LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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University of Washington. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
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PubChem. (n.d.). 2,3,6-Trimethylbenzaldehyde. Retrieved from [Link]
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Progressive Academic Publishing. (n.d.). SPECTROSCOPIC STUDY OF 2,4,5-TRIMETHYLBENZENE. Retrieved from [Link]
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Wiley Science Solutions. (n.d.). 2,4,5-Trimethoxy-benzaldehyde - Optional[ATR-IR] - Spectrum. SpectraBase. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 2,4,5-trimethyl-. NIST WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of benzaldehyde. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Overtone spectroscopy of some benzaldehyde derivatives. Retrieved from [Link]
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